Cas no 2169-98-4 (3,4-Dimethoxybenzaldehyde oxime)

3,4-Dimethoxybenzaldehyde oxime structure
2169-98-4 structure
Product Name:3,4-Dimethoxybenzaldehyde oxime
CAS No:2169-98-4
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD00019960
CID:255670
PubChem ID:6861469
Update Time:2025-07-25

3,4-Dimethoxybenzaldehyde oxime Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dimethoxybenzaldehyde oxime
    • (NE)-N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine
    • 3,4-Dimethoxy-benzaldoxim
    • Benzaldehyde,3,4-dimethoxy-, oxime
    • 3,4-dimethoxybenzaldehxde oxime
    • 3,4-Dimethoxybenzaldoxime
    • BRN 2268157
    • NSC637182
    • Vera traldoxime
    • veratraldehyde oxime
    • NCGC00326016-01
    • HMS1788A21
    • UNII-AGF8M2WPJ5
    • A815617
    • LS-07299
    • (E)-N-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE
    • NSC-637182
    • (E)-3,4-Dimethoxybenzaldehyde oxime
    • AGF8M2WPJ5
    • VERATRALDEHYDE, OXIME
    • NSC-27025
    • (1E)-3,4-dimethoxybenzaldehyde oxime
    • AB01321227-02
    • 3,4-dimethox-ybenzaldehyde oxime
    • (NE)-N-[(3, 4-dimethoxyphenyl)methylidene]hydroxylamine
    • Benzaldehyde, 3,4-dimethoxy-, oxime
    • Veratraldoxime
    • 2169-98-4
    • EN300-15686
    • 39627-82-2
    • 3-08-00-02035 (Beilstein Handbook Reference)
    • J-014242
    • AKOS000304789
    • MFCD00019960
    • Z49568350
    • NSC 27025
    • LHZIVRAMZJJLAP-UXBLZVDNSA-N
    • (E)-N-[(3,4-dimethoxyphenyl)-methylene]-hydroxylamine
    • MDL: MFCD00019960
    • Inchi: 1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6+
    • InChI Key: LHZIVRAMZJJLAP-UXBLZVDNSA-N
    • SMILES: O(C)C1C=C(/C=N/O)C=CC=1OC

Computed Properties

  • Exact Mass: 181.07393
  • Monoisotopic Mass: 181.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 51A^2

Experimental Properties

  • Density: 1.11g/cm3
  • Boiling Point: 283.2ºC at 760mmHg
  • Flash Point: 125.1ºC
  • Refractive Index: 1.501
  • PSA: 51.05
  • LogP: 1.51190

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Additional information on 3,4-Dimethoxybenzaldehyde oxime

Introduction to 3,4-Dimethoxybenzaldehyde oxime (CAS No. 2169-98-4)

3,4-Dimethoxybenzaldehyde oxime, identified by the Chemical Abstracts Service Number (CAS No.) 2169-98-4, is a significant organic compound with a wide range of applications in the field of chemical biology and pharmaceutical research. This compound belongs to the class of oxime derivatives, which are known for their versatile reactivity and biological activity. The presence of methoxy groups at the 3rd and 4th positions of the benzaldehyde core enhances its functionality, making it a valuable intermediate in synthetic chemistry and drug development.

The structure of 3,4-Dimethoxybenzaldehyde oxime consists of a benzene ring substituted with two methoxy groups and an aldehyde group that is further converted into an oxime functional group. The oxime group (-NOH) is formed by the reaction of the aldehyde with hydroxylamine, and this transformation imparts unique chemical properties to the molecule. The methoxy groups not only influence the electronic distribution of the aromatic ring but also contribute to the solubility and stability of the compound in various solvents.

In recent years, 3,4-Dimethoxybenzaldehyde oxime has garnered attention in academic and industrial research due to its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of biologically active molecules. The compound's ability to undergo further functionalization makes it a versatile building block for creating more complex structures. For instance, it can be used to prepare Schiff bases, which are imines formed by condensation reactions between aldehydes or ketones and amines or ammonia derivatives. These Schiff bases have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Recent studies have highlighted the role of 3,4-Dimethoxybenzaldehyde oxime in developing novel therapeutic agents. Researchers have demonstrated its utility in synthesizing compounds that target specific biological pathways. For example, derivatives of this oxime have been investigated for their potential to inhibit enzymes involved in cancer progression. The methoxy groups enhance binding affinity to biological targets, improving the efficacy of these derivatives as pharmacological agents. Additionally, the oxime functionality allows for further modifications, such as incorporation into peptidomimetics or nucleoside analogs, expanding its applications in drug design.

The synthesis of 3,4-Dimethoxybenzaldehyde oxime typically involves the oxidation of 3,4-dimethoxybenzyl alcohol or the condensation of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride under controlled conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their experiments. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these synthetic routes.

In addition to its pharmaceutical applications, 3,4-Dimethoxybenzaldehyde oxime has found utility in agrochemical research. The compound's structural features make it a suitable candidate for developing novel pesticides and herbicides. By modifying its chemical structure, researchers can tailor its biological activity to target specific pests while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices that reduce reliance on traditional chemical formulations.

The analytical characterization of 3,4-Dimethoxybenzaldehyde oxime is crucial for ensuring its purity and consistency in various applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm its identity and assess its quality. These analytical methods provide detailed information about the compound's molecular structure and purity, which are essential for downstream applications in research and industry.

The future prospects of 3,4-Dimethoxybenzaldehyde oxime are promising as ongoing research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of novel compounds with enhanced therapeutic properties. As our understanding of biological systems advances, compounds like 3,4-Dimethoxybenzaldehyde oxime will continue to play a vital role in addressing complex challenges in medicine and agriculture.

In conclusion,3,4-Dimethoxybenzaldehyde oxime (CAS No. 2169-98-4) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse functionalization pathways, making it a valuable intermediate for synthesizing biologically active molecules. As research progresses,this compound is expected to contribute further advancements across multiple scientific disciplines,including medicine、agriculture,and materials science。

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